molecular formula C8H12O2 B8797214 3-allyltetrahydro-2H-pyran-2-one CAS No. 50994-84-8

3-allyltetrahydro-2H-pyran-2-one

Cat. No.: B8797214
CAS No.: 50994-84-8
M. Wt: 140.18 g/mol
InChI Key: AKIMEVGXWODVKK-UHFFFAOYSA-N
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Description

3-Allyltetrahydro-2H-pyran-2-one is a lactone derivative characterized by a six-membered oxygen-containing ring (tetrahydro-2H-pyran-2-one) substituted with an allyl group at the 3-position. This compound belongs to the broader class of pyranones, which are widely studied for their diverse reactivity, biological activity, and applications in organic synthesis .

Properties

CAS No.

50994-84-8

Molecular Formula

C8H12O2

Molecular Weight

140.18 g/mol

IUPAC Name

3-prop-2-enyloxan-2-one

InChI

InChI=1S/C8H12O2/c1-2-4-7-5-3-6-10-8(7)9/h2,7H,1,3-6H2

InChI Key

AKIMEVGXWODVKK-UHFFFAOYSA-N

Canonical SMILES

C=CCC1CCCOC1=O

Origin of Product

United States

Comparison with Similar Compounds

Substituent Effects on Reactivity and Stability

  • 3-Ethyltetrahydro-2H-pyran-2-one (CAS 32821-68-4):

    • Structure : Features an ethyl group instead of an allyl substituent.
    • Properties : Lower reactivity due to the absence of the conjugated allyl double bond. Boiling point: 227.0±8.0 °C; density: 1.0±0.1 g/cm³; molecular weight: 128.169 g/mol .
    • Applications : Used in flavor and fragrance industries due to its stability and mild odor profile.
  • 5-Acetyl-3-chloro-6-methyl-2H-pyran-2-one: Structure: Chloro and acetyl groups enhance electrophilicity at the 3- and 5-positions. Synthesis: Prepared via substitution reactions involving chlorides and ketones . Applications: Potential as an intermediate in agrochemical synthesis.
  • 4-Hydroxy-6-methyl-3-(1H-pyrazol-3-yl)-2H-pyran-2-one :

    • Structure : Hydroxy and pyrazole substituents introduce hydrogen-bonding capacity.
    • Properties : Increased solubility in polar solvents compared to alkyl-substituted analogs .

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Density (g/cm³) Key Substituents
This compound C₈H₁₂O₂ 140.18 Not reported Not reported Allyl
3-Ethyltetrahydro-2H-pyran-2-one C₇H₁₂O₂ 128.17 227.0±8.0 1.0±0.1 Ethyl
5-Acetyl-3-chloro-6-methyl-2H-pyran-2-one C₈H₇ClO₃ 186.59 Not reported Not reported Chloro, Acetyl, Methyl

Data compiled from .

Preparation Methods

Synthesis via Reformatsky Reaction and Cyclization

The Reformatsky reaction is a classical method for lactone synthesis. Source details a protocol where 3-(R)-hydroxynonanal, derived from ricinoleic acid, reacts with ethyl bromoacetate in the presence of zinc. The reaction proceeds via enolate formation, followed by intramolecular cyclization under acidic conditions to yield 6-substituted tetrahydro-2H-pyran-2-one derivatives.

Procedure :

  • Reformatsky Reaction :

    • React 3-(R)-hydroxynonanal with ethyl bromoacetate in THF using Zn.

    • Acidify with HCl (pH 2) and reflux to induce cyclization.

    • Purify via silica gel chromatography (ethyl acetate/heptane gradient).

Yield : 65–78% for analogous 6-hexyl derivatives .
Key Advantage : High stereoselectivity due to Zn-mediated suppression of side reactions .

Asymmetric Allyboration/Oxa-Michael Tandem Reaction

Source demonstrates a catalytic asymmetric approach using aldehydes and allylboronate esters. The method involves a chiral catalyst to control stereochemistry during allylboration, followed by oxa-Michael cyclization.

Procedure :

  • Allyboration :

    • Treat aldehyde with allylboronate pinacol ester in anhydrous toluene at −60°C.

    • Use a chiral catalyst (e.g., binaphthol-derived) for enantioselectivity.

  • Oxa-Michael Cyclization :

    • Warm to room temperature and stir for 24 hours.

    • Purify via preparative thin-layer chromatography (PTLC).

Yield : 72–92% for 2-(6-allyltetrahydro-2H-pyran-2-yl) derivatives .
Stereochemical Outcome : Enantiomeric excess (ee) of 80–89% .

Base-Promoted Cyclization of Enaminones

Source and highlight base-mediated cyclization strategies using enaminones or α,β-unsaturated ketones. For example, 3,3-bis(methylthio)-1-arylprop-2-en-1-one reacts with malononitrile in DMF under basic conditions to form 2H-pyran-2-one cores.

Procedure :

  • Enaminone Formation :

    • React cyclohexanone with DMFDMA (N,N-dimethylformamide dimethyl acetal) to generate α-enaminoketones.

  • Cyclization :

    • Treat with malononitrile and KOH in DMF at 100°C.

    • Acidify with HCl to precipitate the product.

Yield : 70–85% for 4-(methylthio)-2-oxo-6-aryl derivatives .
Limitation : Requires harsh conditions (reflux, strong base) .

Comparative Analysis of Methods

MethodYield (%)StereoselectivityScalabilityKey Reference
Reformatsky Reaction65–78HighModerate
Allyboration/Oxa-Michael72–92Excellent (80–89% ee)High
Base-Promoted Cyclization70–85LowHigh
RCM50–70*ModerateLow
Telomerization60–75LowIndustrial

*Theoretical estimate based on analogous reactions.

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